molecular formula C16H22N2O5S B3142926 4-{4-[(Cyclohexylamino)sulfonyl]anilino}-4-oxobutanoic acid CAS No. 514824-94-3

4-{4-[(Cyclohexylamino)sulfonyl]anilino}-4-oxobutanoic acid

Cat. No.: B3142926
CAS No.: 514824-94-3
M. Wt: 354.4 g/mol
InChI Key: TUGXODAQEQOHAK-UHFFFAOYSA-N
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Description

4-{4-[(Cyclohexylamino)sulfonyl]anilino}-4-oxobutanoic acid is a chemical compound with the molecular formula C16H24N2O5S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyclohexylamino group, a sulfonyl group, and an anilino group attached to a butanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(Cyclohexylamino)sulfonyl]anilino}-4-oxobutanoic acid typically involves the reaction of aniline derivatives with cyclohexylamine and sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(Cyclohexylamino)sulfonyl]anilino}-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The anilino group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted anilines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{4-[(Cyclohexylamino)sulfonyl]anilino}-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{4-[(Cyclohexylamino)sulfonyl]anilino}-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[(Cyclohexylamino)sulfonyl]phenyl}-4-oxobutanoic acid
  • 4-{4-[(Cyclohexylamino)sulfonyl]benzyl}-4-oxobutanoic acid
  • 4-{4-[(Cyclohexylamino)sulfonyl]tolyl}-4-oxobutanoic acid

Uniqueness

4-{4-[(Cyclohexylamino)sulfonyl]anilino}-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexylamino and sulfonyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[4-(cyclohexylsulfamoyl)anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c19-15(10-11-16(20)21)17-12-6-8-14(9-7-12)24(22,23)18-13-4-2-1-3-5-13/h6-9,13,18H,1-5,10-11H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGXODAQEQOHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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